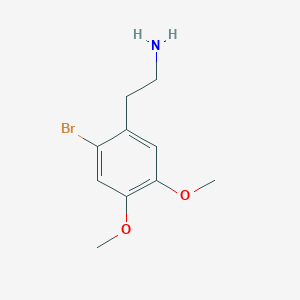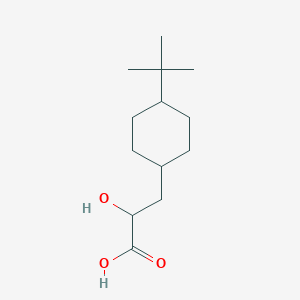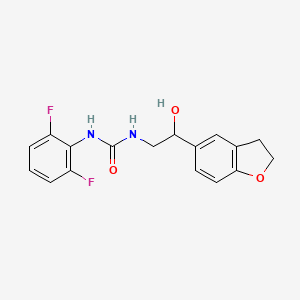![molecular formula C12H14N2O3S B2812535 N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide CAS No. 2361640-42-6](/img/structure/B2812535.png)
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, also known as CSP, is a chemical compound that has gained significant interest in the scientific community due to its potential applications in various fields. CSP is a small molecule that can be synthesized using various methods, and its mechanism of action has been studied in detail.
Applications De Recherche Scientifique
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been studied extensively for its potential applications in various fields, including cancer research, neuroscience, and immunology. In cancer research, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to inhibit the growth and proliferation of cancer cells by targeting specific enzymes involved in cancer cell metabolism. In neuroscience, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific ion channels in neurons, which could have implications for the treatment of neurological disorders such as epilepsy. In immunology, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of immune cells, which could have implications for the treatment of autoimmune diseases.
Mécanisme D'action
The mechanism of action of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide is complex and involves multiple targets. N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to inhibit the activity of specific enzymes involved in cancer cell metabolism, including lactate dehydrogenase and pyruvate kinase. In neurons, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific ion channels, including the voltage-gated potassium channel Kv1.3. In immune cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to modulate the activity of specific signaling pathways, including the NF-κB pathway.
Biochemical and Physiological Effects:
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide inhibits the activity of specific enzymes involved in cancer cell metabolism, leading to decreased cell proliferation and increased cell death. In neurons, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide modulates the activity of specific ion channels, leading to changes in neuronal excitability. In immune cells, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide modulates the activity of specific signaling pathways, leading to changes in cytokine production and immune cell activation.
Avantages Et Limitations Des Expériences En Laboratoire
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide has several advantages for lab experiments, including its small size, high potency, and specificity for certain targets. However, N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide also has limitations, including its potential toxicity and the need for careful dosing and monitoring.
Orientations Futures
There are several future directions for research on N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide. One direction is to further investigate its potential applications in cancer research, including its efficacy in combination with other cancer treatments. Another direction is to investigate its potential applications in neurological disorders, including epilepsy and multiple sclerosis. Finally, there is a need for further research on the safety and toxicity of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, as well as its potential side effects.
Méthodes De Synthèse
N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide can be synthesized using various methods, but the most commonly used method is the reaction of 3-aminophenyl cyclopropane sulfonamide with propiolamide. This reaction results in the formation of N-[3-(Cyclopropylsulfonylamino)phenyl]prop-2-enamide, which can be purified using chromatography techniques. Other methods of synthesis include the reaction of 3-nitrophenyl cyclopropane sulfonamide with propargylamine and the reaction of 3-aminophenyl cyclopropane sulfonamide with propargyl alcohol.
Propriétés
IUPAC Name |
N-[3-(cyclopropylsulfonylamino)phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S/c1-2-12(15)13-9-4-3-5-10(8-9)14-18(16,17)11-6-7-11/h2-5,8,11,14H,1,6-7H2,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYVDVTAAZSMWBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC(=CC=C1)NS(=O)(=O)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-(Cyclopropanesulfonamido)phenyl)acrylamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-chloro-N-[2-ethoxy-5-(piperidine-1-sulfonyl)phenyl]acetamide](/img/structure/B2812454.png)
![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-mesitylacetamide](/img/structure/B2812457.png)

![2-[4-(Tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl]-5,6-dihydro-4H-1,3-oxazine](/img/structure/B2812459.png)
![2-Chloro-1-[3-(4-methoxyphenyl)-2,5-dihydropyrrol-1-yl]propan-1-one](/img/structure/B2812465.png)

![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-(1,3-thiazol-4-yl)methanone](/img/structure/B2812467.png)





